Methyl[2-(quinolin-6-yloxy)ethyl]amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-methyl-2-quinolin-6-yloxyethanamine |
InChI |
InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3 |
InChI Key |
ASTABWBZWIBEFM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of Methyl[2-(quinolin-6-yloxy)ethyl]amine
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and using functional group interconversions. lkouniv.ac.inwordpress.com This process provides a logical roadmap for designing a synthetic plan.
The most logical initial disconnection for this compound is the carbon-oxygen bond of the ether linkage. slideshare.netyoutube.com This disconnection is strategically sound as it corresponds to the reverse of a reliable and widely used ether synthesis reaction, such as the Williamson ether synthesis. youtube.com This approach simplifies the molecule into two key synthons: a quinolin-6-olate anion and a cation derived from the N-methyl-2-aminoethyl side chain.
The corresponding synthetic equivalents for these synthons are 6-hydroxyquinoline (B46185) and a 2-halo-N-methylethanamine derivative (e.g., 2-chloro-N-methylethanamine) or a related molecule with a suitable leaving group.
Table 1: Retrosynthetic Disconnection of the Ether Linkage
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
|---|
Further retrosynthetic analysis focuses on the quinoline (B57606) core itself. The precursor, 6-hydroxyquinoline, can be synthesized through several classical methods. guidechem.com These methods typically involve the cyclization of substituted anilines. iipseries.orgrsc.org For 6-hydroxyquinoline, a logical starting material would be p-aminophenol.
Several named reactions are applicable for this transformation:
Skraup Synthesis: This involves reacting an aromatic amine (p-aminophenol) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgpharmaguideline.com The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. iipseries.orgpharmaguideline.com
Combes Quinoline Synthesis: This method involves the reaction of an arylamine with a β-diketone under acidic conditions. rsc.orgpharmaguideline.com
These established routes provide reliable pathways to the essential 6-hydroxyquinoline intermediate from simple precursors. chemicalbook.com
The N-methyl-2-aminoethyl side chain can be analyzed by disconnecting the C-N bond. A powerful strategy for forming such secondary amines is reductive amination. stackexchange.comorganic-chemistry.org This approach avoids the common problem of over-alkylation that can occur with direct alkylation of amines. stackexchange.com
Retrosynthetically, this involves disconnecting the secondary amine to an aldehyde and a primary amine. For instance, the side chain could be derived from 2-aminoethanol. The synthesis could proceed by first protecting the hydroxyl group, followed by reaction with an appropriate carbonyl compound and methylamine (B109427) via reductive amination, or by direct alkylation strategies. A more direct precursor for the etherification step is N-methyl-2-chloroethylamine, which can be prepared from N-methylethanolamine.
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, the forward synthesis can be executed using well-established chemical reactions. The primary sequence involves the synthesis of the quinoline core, followed by the attachment of the side chain via an etherification reaction.
The key bond-forming step is the creation of the ether linkage. The Williamson ether synthesis is the most common and direct method. This reaction involves the deprotonation of the hydroxyl group of 6-hydroxyquinoline to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
The resulting quinolin-6-olate is then reacted with an electrophile containing the pre-formed side chain, such as N-(2-chloroethyl)-N-methylamine. The phenoxide displaces the chloride ion in an SN2 reaction to yield the final product, this compound.
Table 2: Williamson Ether Synthesis for this compound
| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |
|---|
Reductive amination serves as a crucial method for synthesizing secondary amines and is a cornerstone of modern organic synthesis. stackexchange.comacs.org While it can be used to prepare the side-chain precursor, it can also be employed in an alternative synthetic route to the target molecule.
In such a pathway, one could first synthesize 2-(quinolin-6-yloxy)acetaldehyde. This intermediate could then be reacted with methylamine to form an intermediate imine (or iminium ion). This imine is not typically isolated but is reduced in situ to the desired secondary amine. orgoreview.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective choice that is effective under weakly acidic conditions. stackexchange.comorgoreview.com Other reducing systems include catalytic hydrogenation (e.g., H₂/Pd). wikipedia.org
This two-step, one-pot procedure is highly efficient and offers a high degree of control, making it a powerful alternative for the introduction of the methylamino group. stackexchange.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-Hydroxyquinoline |
| p-Aminophenol |
| Acrolein |
| N-methyl-2-chloroethylamine |
| N-methylethanolamine |
| 2-(quinolin-6-yloxy)acetaldehyde |
Multi-Step Synthesis Schemes and Yield Optimization
The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of an ether linkage between the quinoline core and the ethylamine (B1201723) side chain. A common and direct approach is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
A plausible synthetic route begins with 6-hydroxyquinoline as the starting material. The key steps are:
Deprotonation of 6-hydroxyquinoline: The phenolic hydroxyl group of 6-hydroxyquinoline is deprotonated using a suitable base to form a more nucleophilic quinolin-6-olate anion.
Nucleophilic Substitution: The resulting anion undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile, such as N-(2-chloroethyl)methylamine or a tosylated equivalent, to form the target ether linkage. masterorganicchemistry.com
Yield Optimization in this synthesis is critical and depends on several factors inherent to the Williamson ether synthesis. wikipedia.org Key parameters that can be adjusted to maximize the yield and minimize side reactions, such as elimination or undesired N-alkylation, are detailed below.
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Base | The strength of the base affects the concentration of the alkoxide nucleophile. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensure complete deprotonation. Weaker bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can also be used, often under phase-transfer conditions. | Select a base strong enough to deprotonate the phenol (B47542) without promoting side reactions with the alkyl halide. NaH is highly effective but requires anhydrous conditions. K₂CO₃ is a milder, more practical option for larger-scale synthesis. |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide. | DMF is a common choice, but greener alternatives like acetone (B3395972) or acetonitrile (B52724) can be explored. The choice of solvent can significantly impact reaction rate and yield. |
| Temperature | Higher temperatures increase the reaction rate but can also favor elimination side reactions, especially with secondary alkyl halides. The chosen electrophile, a primary halide, is less prone to elimination. masterorganicchemistry.com | The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org Optimal temperature should be determined empirically to balance reaction time and yield. |
| Leaving Group | The nature of the leaving group on the ethylamine side chain is crucial. Iodides are better leaving groups than bromides, which are better than chlorides. Using a tosylate or mesylate can also enhance reactivity. masterorganicchemistry.com | While 2-chloroethylamine (B1212225) derivatives are common, converting the chloride to an iodide in situ (e.g., by adding a catalytic amount of sodium iodide) can accelerate the reaction. researchgate.net |
Modern Advancements in the Synthesis of this compound and Related Analogues
Recent progress in synthetic organic chemistry offers more sophisticated and efficient alternatives to traditional methods for preparing this compound and its analogs. These advancements focus on improving efficiency, selectivity, and sustainability.
Catalytic Approaches for Carbon-Oxygen and Carbon-Nitrogen Bond Formation
The formation of the key C-O ether bond and the C-N bonds are amenable to modern catalytic methods, which often provide higher yields and milder reaction conditions than stoichiometric approaches.
Carbon-Oxygen (C-O) Bond Formation: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming aryl ether bonds.
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction couples alcohols with aryl halides or triflates. In a potential synthesis of the target molecule, 6-bromoquinoline (B19933) could be coupled with 2-(methylamino)ethanol (B44016) using a palladium catalyst and a specialized ligand.
Ullmann Condensation: This classic copper-catalyzed reaction involves coupling an aryl halide with an alcohol. Modern Ullmann-type reactions use improved catalyst systems that allow for lower reaction temperatures and broader substrate scope compared to the harsh conditions of the original protocol.
These catalytic methods offer advantages over the Williamson synthesis, particularly for sterically hindered substrates or when milder conditions are required. The catalytic cycle for these reactions typically involves steps like oxidative addition, substrate binding, and reductive elimination to form the final product and regenerate the catalyst.
Carbon-Nitrogen (C-N) Bond Formation: If the synthesis proceeds via an intermediate like 2-(quinolin-6-yloxy)ethylamine, the final methylation step can also be achieved using modern catalytic methods. Catalytic C-N bond formation strategies are being developed to create amines from various precursors sustainably. nih.govrsc.org For instance, reductive amination using a methylating agent in the presence of a catalyst offers a green alternative to traditional alkylation with methyl halides.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology for the synthesis of quinoline derivatives. ucd.ieresearchgate.netrsc.org This technique offers several advantages over traditional batch processing.
| Advantage | Description |
|---|---|
| Enhanced Safety | The small reactor volume minimizes the risk associated with handling hazardous reagents or exothermic reactions. |
| Improved Efficiency | Superior heat and mass transfer lead to faster reaction times, higher conversions, and improved selectivity. acs.org |
| Scalability | Production can be scaled up by running the system for longer periods (numbering-up) rather than using larger reactors, simplifying the transition from laboratory to industrial scale. researchgate.net |
| Automation | Flow systems allow for precise control over reaction parameters and enable automated optimization and production. acs.org |
For the synthesis of this compound, a continuous flow process could be designed for the etherification step. Pumping a solution of the 6-hydroxyquinoline anion and the alkylating agent through a heated packed-bed reactor could significantly reduce reaction times and improve yield and purity. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles aims to make the synthesis of quinoline derivatives more environmentally benign. ijpsjournal.comnih.gov Traditional methods often involve hazardous solvents, harsh conditions, and significant waste generation. nih.govtandfonline.com Modern approaches seek to address these drawbacks.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as ethanol, water, or even conducting reactions under solvent-free conditions. tandfonline.comresearchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields. tandfonline.com
Catalysis: Using recyclable catalysts, such as heterogeneous or nanocatalysts, instead of stoichiometric reagents minimizes waste and allows for easier product purification. researchgate.net
Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.govresearchgate.net
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally friendly. ijpsjournal.com
Molecular Design and Structural Modification Strategies
Design Principles for Analogues of Methyl[2-(quinolin-6-yloxy)ethyl]amine
Rational Design Based on Ligand-Target Interactions (Non-Human Specific)
Rational drug design leverages knowledge of the three-dimensional structure of a biological target to guide molecular modifications. For quinoline-based compounds, this approach has been successfully used to develop potent inhibitors for various targets. nih.govnih.gov
Structure-Based Virtual Screening: If the biological target of this compound is known, computational docking studies can predict how analogues will bind. For instance, in the development of antiviral agents targeting the VP1 protein of Enterovirus D68, docking simulations guided the optimization of quinoline (B57606) analogues, revealing that specific substituents on the quinoline core were essential for binding to a hydrophobic pocket. nih.gov A similar approach could identify key interactions between the quinoline ring of this compound and its target, suggesting modifications to enhance binding affinity.
Pharmacophore Modeling and 3D-QSAR: In cases where the target structure is unknown, a ligand-based approach can be employed. By analyzing a series of active and inactive analogues, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model can be constructed. nih.gov This model generates contour maps that highlight regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would be favorable or unfavorable for activity. Such models have been used to guide the design of new quinoline derivatives as potential anticancer agents by identifying optimal substitution patterns on the quinoline ring. nih.gov
These computational methods allow for the prioritization of synthetic targets, focusing resources on compounds with the highest probability of improved biological activity.
Bioisosteric Replacements within the Quinoline Moiety
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry used to modulate physicochemical properties, improve metabolic stability, or secure novel intellectual property. spirochem.commdpi.com The quinoline ring system is amenable to a variety of bioisosteric replacements. slideshare.net
Key rationales for replacing the quinoline moiety include:
Modulating Physicochemical Properties: Altering pKa, lipophilicity (logP), and solubility.
Improving Metabolic Stability: Blocking sites of metabolism (e.g., positions prone to oxidation).
Altering Target Binding: Fine-tuning interactions with the target protein.
Exploring Novel Chemical Space: Generating new, patentable chemical entities.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Quinoline | Quinazoline | Introduces an additional hydrogen bond acceptor, potentially altering binding modes and solubility. mdpi.com |
| Quinoline | Isoquinoline | Changes the position of the ring nitrogen, which can significantly alter the vector of hydrogen bonding and overall molecular geometry. |
| Quinoline | Naphthyridine | Adds another nitrogen atom to the bicyclic system, increasing polarity and potential for hydrogen bonding. |
| Quinoline | Benzothiazole | Replaces a C-H group with a sulfur atom, which can impact ring electronics, stacking interactions, and metabolic profile. |
| Quinoline | Indole | Replaces the pyridine (B92270) ring nitrogen with a pyrrolic nitrogen, changing the core from basic to weakly acidic/neutral and altering hydrogen bonding capabilities. |
Modifications of the Ethylamine (B1201723) Side Chain
The ethylamine side chain is a critical component that can be modified to influence potency, selectivity, and pharmacokinetic properties. Key modification strategies include altering the linker and the terminal amine.
Linker Modification: The length and flexibility of the two-carbon linker are crucial. Structure-activity relationship (SAR) studies on similar quinoline derivatives have shown that inhibitory potency can be highly sensitive to the length of the alkoxy side chain. nih.gov For example, derivatives with a two-methylene linker showed better activity compared to those with three or four-methylene linkers in a series of cholinesterase inhibitors. nih.gov
Terminal Amine Substitution: The secondary amine (methylamine) in the parent structure is a key site for modification. Altering the substituents on the nitrogen can impact the compound's basicity (pKa), lipophilicity, and ability to form hydrogen bonds or salt bridges with the biological target.
| Modification Type | Example of Modified Group | Potential Impact |
|---|---|---|
| Linker Length | -O-(CH2)3-NHCH3 | Alters distance and angle to the target interaction point; may impact potency and selectivity. nih.gov |
| Amine Substitution | -NH2 (Primary Amine) | Changes hydrogen bonding pattern and may increase polarity. |
| -N(CH2CH3)2 (Tertiary Amine) | Increases lipophilicity and steric bulk; eliminates hydrogen bond donor capability. nih.gov | |
| Cyclic Amines | Piperidine, Morpholine (B109124), Piperazine | Introduces conformational rigidity; morpholine can improve solubility and metabolic stability. nih.gov |
| Linker Rigidity | Incorporation of cyclopropane (B1198618) or double bond | Restricts conformational flexibility, which can lead to higher affinity and selectivity if the optimal conformation is locked. |
Combinatorial Chemistry and Library Synthesis
To explore the SAR of this compound more broadly, combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate large libraries of related compounds. nih.gov These approaches are adaptable to both solid-phase and solution-phase synthesis.
Solid-Phase Synthesis of this compound Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for library creation, including the use of excess reagents to drive reactions to completion and simplified purification, as by-products and excess reagents are simply washed away from the resin-bound product. nih.gov
A potential solid-phase route to synthesize analogues could involve:
Immobilization: Attaching a suitable precursor, such as 6-hydroxyquinoline (B46185), to a solid support resin (e.g., Wang or Rink amide resin) via a linker.
Ether Formation: Reacting the resin-bound 6-hydroxyquinoline with a diverse set of dihaloalkanes (e.g., 1-bromo-2-chloroethane) to introduce the linker.
Amination: Displacing the terminal halide with a large library of primary or secondary amines to introduce the final side chain.
Cleavage: Releasing the final products from the resin, typically using a strong acid like trifluoroacetic acid (TFA).
This methodology has been successfully applied to create libraries of other quinolinone derivatives, demonstrating its feasibility for producing diverse structures for screening. nih.govacs.org
Solution-Phase Parallel Synthesis Approaches
Solution-phase parallel synthesis combines the flexibility of traditional organic chemistry with the high-throughput nature of combinatorial methods. researchgate.net This approach is often faster for developing and optimizing reaction conditions.
A plausible solution-phase strategy for generating a library based on the this compound scaffold would be a multi-component reaction. For instance, starting with 6-hydroxyquinoline, a library could be generated in a two-step sequence in a multi-well plate format:
Parallel Etherification: 6-hydroxyquinoline is reacted with a library of electrophilic linkers (e.g., various 1,2-dihaloethanes or epoxides) under basic conditions in an array of reaction vessels.
Parallel Amination: A diverse set of amines is then added to the corresponding wells to displace the terminal group of the linker, yielding the final product library.
Purification can be streamlined using techniques like solid-phase extraction (SPE) or automated preparative HPLC. This approach allows for the efficient synthesis of hundreds of discrete analogues, enabling a comprehensive exploration of the chemical space around the parent compound. researchgate.netacs.org
Advanced Derivatization Techniques
Advanced derivatization of this compound involves a range of synthetic strategies to introduce diverse chemical functionalities. These modifications are instrumental in probing structure-activity relationships and optimizing the compound's profile for specific applications.
The quinoline ring of this compound serves as a key scaffold for structural modification. The existing 6-alkoxy group is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution, influencing the regioselectivity of subsequent reactions. wikipedia.org
Nitration: The introduction of a nitro group onto the quinoline ring is a common strategy to create intermediates for further functionalization. For instance, the nitration of N-protected 1,2,3,4-tetrahydroquinolines has been shown to be highly regioselective, yielding the 6-nitro derivative. researchgate.net This suggests that under controlled conditions, nitration of the parent compound could potentially be directed to specific positions on the benzene (B151609) portion of the quinoline ring, likely at positions 5 or 7, ortho and para to the activating ether group. A study on the nitration of 8-hydroxy-1,2,3,4-tetrahydroquinoline also demonstrated the introduction of a nitro group at the 6-position. srce.hr
Halogenation: The incorporation of halogen atoms can significantly alter the electronic and lipophilic properties of the molecule. A metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed, which directs halogenation to the C5-position. rsc.org While the substrate in this study has a different substitution pattern, it highlights the potential for developing regioselective halogenation methods for 6-substituted quinolines. The bromination of the quinoline alkaloid haplophyllidine, which also contains an ether linkage, leads to intramolecular cyclization, indicating that the reaction conditions must be carefully chosen to achieve simple halogenation. nih.gov
Other Electrophilic Substitutions: Reactions such as Friedel-Crafts alkylation and acylation could introduce carbon-based substituents on the quinoline core. The success and regioselectivity of these reactions would be governed by the directing effect of the 6-oxyethyl]amine group. wikipedia.org
The following table summarizes potential functionalization reactions on the quinoline heterocycle:
| Reaction | Potential Position(s) | Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| Nitration | 5 or 7 | Nitrating mixture (e.g., HNO₃/H₂SO₄) at controlled temperatures. | Introduction of a nitro group, which can be further reduced to an amine. |
| Halogenation | 5 or 7 | N-Halosuccinimides (NBS, NCS) or other halogenating agents. | Introduction of halogen atoms (Br, Cl) to modulate electronic properties. |
| Friedel-Crafts Acylation | 5 or 7 | Acyl chloride and a Lewis acid catalyst (e.g., AlCl₃). | Introduction of a ketone functionality for further derivatization. |
The secondary amine in this compound presents a versatile point for derivatization. Modifications at this site can influence the compound's basicity, polarity, and steric profile.
N-Acylation: The amine can be readily acylated using various acylating agents to form amides. This transformation can be achieved with acyl chlorides or acid anhydrides in the presence of a base. This strategy allows for the introduction of a wide array of substituents, including alkyl, aryl, and heterocyclic moieties.
N-Alkylation: Further alkylation of the secondary amine can lead to tertiary amines. Reductive amination with aldehydes or ketones is a common method for introducing new alkyl groups. Alternatively, direct alkylation with alkyl halides can be employed, though this may risk the formation of quaternary ammonium (B1175870) salts. A deoxygenative photochemical alkylation of secondary amides has been reported as a streamlined method to synthesize substituted amines. nih.gov
N-Arylation: The introduction of an aryl group at the nitrogen can be accomplished through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.
N-Dealkylation: The removal of the methyl group to yield the primary amine, [2-(quinolin-6-yloxy)ethyl]amine, would provide a precursor for more extensive derivatization. Various methods for N-dealkylation of secondary and tertiary amines have been reviewed, offering pathways to this key intermediate.
The table below outlines strategies for diversifying the amine nitrogen:
| Modification | Reagent/Method | Resulting Functional Group | Potential for Further Modification |
|---|---|---|---|
| N-Acylation | Acyl chloride, Acid anhydride | Amide | The introduced acyl group can contain other functionalities. |
| N-Alkylation | Aldehyde/Ketone (Reductive Amination) | Tertiary Amine | Can alter basicity and steric bulk. |
| N-Arylation | Aryl halide (Buchwald-Hartwig coupling) | Tertiary Arylamine | Introduces aromatic systems for potential π-stacking interactions. |
| N-Dealkylation | Various chemical methods | Primary Amine | Opens up a wide range of derivatization possibilities. |
Modifying the length and conformation of the ethylamine side chain can significantly impact the molecule's interaction with its environment. These strategies can lead to novel scaffolds with altered flexibility and spatial arrangement of functional groups.
Side Chain Extension: The ethylamine side chain can be extended by first converting the amine to a suitable leaving group or by N-dealkylation to the primary amine followed by reaction with a bifunctional reagent. For example, the primary amine could be reacted with a molecule containing both an aldehyde (for reductive amination) and another functional group for further extension.
Cyclization Strategies: Intramolecular cyclization can lead to the formation of new heterocyclic rings, rigidifying the structure and introducing new stereochemical features.
Intramolecular Friedländer Annulation: If a suitable carbonyl functionality can be introduced ortho to the ether linkage on the quinoline ring, an intramolecular Friedländer reaction with the ethylamine side chain could potentially lead to the formation of a new fused ring system. This approach is used in the synthesis of various quinoline-containing macrocycles and hybrids. chemrxiv.org
Pictet-Spengler Reaction: Following extension of the side chain to a 2-arylethylamine analogue, an intramolecular Pictet-Spengler reaction with an aldehyde or ketone could be employed to construct a tetrahydroisoquinoline ring fused to the existing structure.
Oxidative Cyclization: Intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has been used to synthesize quinoline derivatives, suggesting that if an appropriate unsaturated moiety were introduced into the side chain, a similar cyclization could be explored. mdpi.com
Radical Cyclization: Radical-mediated cyclizations can be effective for forming C-C or C-heteroatom bonds. Generation of a radical on the side chain could initiate an intramolecular addition to the quinoline ring, leading to novel polycyclic structures.
The following table presents some conceptual strategies for side chain modification:
| Strategy | Conceptual Approach | Potential Outcome |
|---|---|---|
| Side Chain Extension | N-dealkylation followed by reaction with a bifunctional linker. | Elongated side chain with a terminal functional group for further derivatization. |
| Intramolecular Cyclization | Introduction of a reactive group on the quinoline ring or side chain, followed by cyclization. | Formation of a new fused or spirocyclic ring system, leading to a more rigid conformation. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Methyl[2-(quinolin-6-yloxy)ethyl]amine
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structure and reactivity.
The electronic structure of a molecule is fundamental to its chemical properties. For this compound, the quinoline (B57606) ring, a bicyclic aromatic system containing nitrogen, is the dominant feature influencing its electronic landscape. The nitrogen atom in the quinoline ring is electron-withdrawing, which impacts the electron density distribution across the entire ring system.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
In quinoline derivatives, the HOMO is often distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. For this compound, the HOMO is expected to be located primarily on the quinoline ring and the oxygen atom of the ether linkage, as these are areas with higher electron density. The LUMO is likely to be distributed over the quinoline ring system, particularly the pyridine (B92270) part, due to the electron-withdrawing nature of the nitrogen atom.
Theoretical calculations on related quinoline derivatives have provided insights into their HOMO-LUMO energies. For instance, DFT calculations on a series of fluoroquinolones have been used to estimate their HOMO-LUMO energy gaps. uobaghdad.edu.iq While the exact values for this compound would require specific calculations, a hypothetical representation of such data is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and for illustrative purposes only, based on typical values for similar aromatic compounds.
The electronic properties derived from quantum chemical studies can be used to predict the reactivity of this compound. The distribution of electrostatic potential on the molecular surface can indicate sites susceptible to electrophilic or nucleophilic attack. Regions with negative electrostatic potential are prone to attack by electrophiles, while areas with positive potential are targets for nucleophiles.
For this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the ether linkage are expected to be regions of negative electrostatic potential, making them potential sites for protonation or coordination to metal ions. The amine nitrogen in the side chain also represents a nucleophilic center. Conversely, the hydrogen atoms of the quinoline ring are likely to be regions of positive electrostatic potential.
The study of reaction mechanisms can also be aided by computational methods. For instance, the synthesis of quinoline derivatives often involves cyclization reactions, and computational studies can elucidate the transition states and energy barriers of these processes, providing a deeper understanding of the reaction pathways. rsc.org
The three-dimensional structure of a molecule is critical to its function. This compound possesses several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy landscape of the molecule.
A systematic conformational search, followed by geometry optimization and energy calculation for each conformer, can reveal the global minimum energy structure and the relative energies of other low-energy conformers. This information is vital for understanding how the molecule might interact with biological targets or other molecules. The interplay of steric and electronic effects will govern the preferred conformations. For example, steric hindrance between the quinoline ring and the methylamine (B109427) group might disfavor certain rotational isomers.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor.
In a polar solvent such as water, the molecule's conformation would be heavily influenced by its interactions with the surrounding solvent molecules. The ether oxygen and the secondary amine are capable of forming hydrogen bonds with water, which would affect the preferred orientation of the side chain. The flexibility of the chain allows it to adopt a range of conformations, from an extended state, where the terminal amine is distant from the quinoline ring, to various folded or bent states. The balance between intramolecular forces (e.g., potential hydrogen bonding between the amine hydrogen and the quinoline nitrogen) and intermolecular interactions with the solvent dictates the conformational population. The polarity of the solvent is known to significantly alter the relative energies of different conformers, often stabilizing more polar conformations. soton.ac.uk Computational studies combining MD simulations with other techniques have proven effective in analyzing the conformational equilibria of flexible molecules in solution. nih.gov
| Key Rotatable Bond | Connected Moieties | Expected Influence on Conformation |
|---|---|---|
| C6-O (Quinoline-Oxygen) | Quinoline Ring and Ether Linkage | Determines the orientation of the side chain relative to the plane of the quinoline ring. |
| O-CH₂ (Ether) | Ether Oxygen and Ethyl Chain | Influences the initial direction and extension of the side chain away from the ring. |
| CH₂-CH₂ (Ethyl) | Ethyl Chain Carbons | A primary point of flexibility, allowing for gauche and anti conformations, leading to bent or extended shapes. |
| CH₂-N (Ethyl-Amine) | Ethyl Chain and Methylamine Group | Affects the positioning of the terminal amine group for potential interactions. |
In silico studies of quinoline derivatives bound to various non-human receptors provide valuable insights into the probable dynamic behavior of this compound within a protein binding site. MD simulations of such complexes are used to assess the stability of the binding pose predicted by molecular docking and to characterize the specific interactions that maintain the complex over time. nih.govnih.gov
Typically, a simulation of a quinoline derivative bound to a receptor is run for tens to hundreds of nanoseconds. nih.govmdpi.com Key metrics are analyzed to understand the dynamics. The root-mean-square deviation (RMSD) of the ligand and the protein backbone is calculated to assess the stability of the complex; low and stable RMSD values suggest a stable binding mode. mdpi.com The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the receptor are flexible and which are stabilized by the ligand's presence. researchgate.net
Analysis of the simulation trajectory reveals the persistence of key interactions. For quinoline derivatives, common stabilizing interactions include hydrogen bonds between the quinoline nitrogen or side-chain heteroatoms and polar residues in the binding pocket, as well as π-π stacking between the quinoline ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.comresearchgate.net These interactions are not static; their distances and angles fluctuate throughout the simulation, and MD allows for the quantification of their strength and occupancy. Such simulations confirm the stability of predicted binding modes and provide a more realistic picture of the ligand-receptor recognition process. nih.govnih.gov
| Study Focus (Related Quinoline Derivatives) | Target Type (Example) | Typical Simulation Length | Key Dynamic Observations |
|---|---|---|---|
| Tubulin Inhibitors | Microtubule Protein (Non-Human Homolog) | 100 ns | Stable RMSD (< 2.5 Å); persistent H-bonds and hydrophobic interactions confirming binding stability. nih.gov |
| Kinase Inhibitors | ATM Kinase (Non-Human) | 100 ns | Protein-ligand complex remained stable; secondary structure of the protein showed minimal fluctuations. mdpi.com |
| Acetylcholinesterase Inhibitors | AChE Enzyme (e.g., from Torpedo californica) | 50-100 ns | Key intermolecular interactions (π-stacking with Trp/Tyr, H-bonds) identified and shown to be stable. nih.govresearchgate.net |
| Anticancer Agents | Serine/Threonine Protein Kinase (Non-Human) | 100 ns | Designed ligands showed better stability in the protein pocket compared to reference compounds. researchgate.net |
Biochemical and Pharmacological Characterization in in Vitro Systems
Target Identification and Engagement Studies (Non-Human Cell Lines/Proteins)
Receptor Binding Assays with Heterologous Expression Systems
No data are currently available from receptor binding assays to determine the affinity and selectivity of Methyl[2-(quinolin-6-yloxy)ethyl]amine for specific G protein-coupled receptors (GPCRs), ligand-gated ion channels, or other receptor types expressed in heterologous systems. Such studies would be crucial in identifying its primary molecular targets.
Enzyme Inhibition Profiling (Non-Human Enzymes)
There is no published information on the ability of this compound to inhibit the activity of non-human enzymes. Comprehensive screening against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, would be necessary to ascertain any potential inhibitory effects and to understand its mechanism of action if it were to function as an enzyme inhibitor.
Ion Channel Modulation Studies (in vitro Electrophysiology)
The effects of this compound on the function of various ion channels have not been reported. In vitro electrophysiology techniques, such as patch-clamp studies on cells expressing specific non-human ion channels, would be required to investigate its potential to modulate ion channel activity, which is a common mechanism for pharmacologically active compounds.
Cellular Pathway Analysis (Non-Human Cell Lines)
Signaling Pathway Activation/Inhibition in Model Cell Systems
There are no studies detailing the impact of this compound on intracellular signaling pathways in non-human model cell systems. Future research could explore its effects on key signaling cascades, such as the MAPK/ERK, PI3K/Akt, or cAMP pathways, to elucidate its cellular mechanism of action.
Gene Expression Modulation Studies (in vitro)
Information regarding the influence of this compound on gene expression in vitro is not available. Transcriptomic analyses, such as microarray or RNA-sequencing, in non-human cell lines treated with this compound would be needed to determine if it alters the expression of specific genes, which could provide insights into its potential therapeutic applications or toxicological profile.
In Vitro Absorption, Distribution, Metabolism Studies (Excluding Human/Clinical)
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is a cornerstone of drug discovery, helping to predict its in vivo behavior. The following sections detail the non-human in vitro ADME characterization of this compound.
The metabolic stability of a compound is a key determinant of its half-life and bioavailability in vivo. This is often first assessed using liver microsomes or hepatocytes from preclinical species such as rats or mice.
Currently, there is no publicly available data from studies that have specifically evaluated the metabolic stability of this compound in non-human hepatic microsomes or hepatocytes. While research on other quinoline (B57606) derivatives has sometimes shown poor metabolic stability in mouse and human liver microsomes, these findings are not directly transferable. nih.gov The metabolic fate of a compound is highly dependent on its unique chemical structure. Therefore, dedicated experiments incubating this compound with, for example, rat or mouse liver microsomes and measuring its depletion over time are required to determine its intrinsic clearance and metabolic profile in these species.
The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. This is typically assessed in plasma from various preclinical species.
Specific data on the plasma protein binding of this compound in non-human species is not available in the current body of scientific literature. It is known that the degree of plasma protein binding can vary significantly between different species. rsc.org For related quinoline compounds, a high affinity for plasma proteins, often exceeding 95%, has been reported. mdpi.com To ascertain the specific characteristics of this compound, equilibrium dialysis or ultrafiltration studies using plasma from species such as rats, mice, or dogs would need to be conducted.
The ability of a compound to permeate biological membranes is a critical factor for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method to predict passive membrane transport.
There are no published results from PAMPA or other membrane permeability assays for this compound. Studies on other quinoline analogues have demonstrated a range of permeability, from low to good, depending on the specific chemical substitutions. nih.govnih.gov The physicochemical properties of this compound, such as its lipophilicity and ionization state at physiological pH, will be key determinants of its membrane permeability. Experimental determination using a PAMPA model would provide valuable insight into its potential for passive absorption.
An article on the preclinical in vivo studies of this compound cannot be generated as requested. A thorough search for scientific literature and data on this specific chemical compound did not yield any relevant information regarding its pharmacokinetics, biodistribution, or efficacy in non-human animal models.
The performed search did not uncover any studies detailing the absorption, distribution, elimination pathways, metabolite identification, or tissue penetration of this compound in animal models. Furthermore, no efficacy studies, including behavioral phenotyping in models of neurological disorders or functional assays in preclinical disease models, were found for this particular compound.
Therefore, the requested article with its specific outline and data tables cannot be created based on the currently available scientific literature. Further research on this compound would be necessary to provide the information sought.
Preclinical in Vivo Studies in Model Organisms Non Human
Efficacy Studies in Disease Models (Non-Human Animal Models)
Biomarker Modulation in Animal Models
No studies reporting the modulation of specific biomarkers in animal models following the administration of Methyl[2-(quinolin-6-yloxy)ethyl]amine were found. Research in this area would typically involve the measurement of endogenous substances in biological fluids or tissues to assess the physiological or pharmacological effects of a compound.
Data Table: Modulation of Key Biomarkers No data available for this compound.
Mechanistic In Vivo Investigations (Non-Human Animal Models)
Mechanistic studies are crucial for understanding how a compound exerts its effects at a molecular and systems level. This includes identifying its direct targets and downstream consequences.
Receptor Occupancy Studies in Animal Brains
Information regarding the in vivo binding of this compound to specific receptors in the brains of animal models is not available. Such studies, often utilizing techniques like positron emission tomography (PET) or ex vivo binding assays, are essential to confirm that a compound engages its intended target in a living organism.
Data Table: Receptor Occupancy of this compound in Rodent Brain Regions No data available.
Neurotransmitter Release Studies in Animal Models
There are no published findings on the effects of this compound on the release of neurotransmitters in animal models. These types of investigations, commonly using techniques like in vivo microdialysis, are performed to determine a compound's influence on neurochemical signaling.
Data Table: Effect of this compound on Neurotransmitter Levels No data available.
Gene and Protein Expression Changes in Animal Tissues
Data on how this compound may alter gene or protein expression in animal tissues is currently unavailable. These studies help to elucidate the longer-term cellular and molecular adaptations that may occur in response to a compound's activity.
Data Table: Changes in Gene and Protein Expression in Response to this compound No data available.
Future Directions and Advanced Research Avenues
Development of Next-Generation Analogues with Tuned Selectivity
A primary avenue for future research lies in the rational design and synthesis of next-generation analogues of Methyl[2-(quinolin-6-yloxy)ethyl]amine to achieve tuned selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, systematically correlating changes in molecular structure with biological activity. nih.govresearchgate.net Key modifications could be explored at three main positions: the quinoline (B57606) ring, the ether linkage, and the ethylamine (B1201723) side chain.
Quinoline Ring Substitution: The functionalization of the quinoline ring can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. rsc.org Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at different positions could modulate target interaction.
Side Chain Modification: Altering the length, rigidity, or basicity of the N-methyl-ethylamine side chain could refine the compound's pharmacokinetic properties and target engagement. vulcanchem.com For instance, replacing the ethylamine group with an ester has been shown in a related compound to reduce basicity. vulcanchem.com
Linker Variation: While the current structure features an ether linkage, exploring alternative linkers (e.g., amides, thioethers) could introduce different conformational constraints and hydrogen bonding capabilities, potentially leading to novel selectivity profiles.
A systematic approach to generating analogues would enable the development of a compound library for screening against various non-human biological targets, allowing for the identification of molecules with highly specific activities.
Table 1: Potential Modifications of this compound for SAR Studies
| Modification Site | Example Substituent/Change | Predicted Impact |
|---|---|---|
| Quinoline Ring (e.g., C2, C4, C8 positions) | -F, -Cl, -CH₃, -OCH₃ | Alters electronics, lipophilicity, and steric interactions to fine-tune target binding. |
| Ethylamine Side Chain | Increase/decrease chain length (propyl, butyl); N,N-dimethylamine | Modifies flexibility, basicity (pKa), and spatial orientation for optimal target fit. |
| Ether Linkage | Replace with Thioether (-S-), Amide (-C(O)NH-), or Sulfonamide (-SO₂NH-) | Changes bond angles, rigidity, and hydrogen bonding potential. |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netnih.gov These computational tools can be powerfully applied to the study of this compound. By leveraging existing data on quinoline derivatives, researchers can build robust predictive models. mdpi.comresearchgate.net
Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) can establish correlations between the three-dimensional structures of molecules and their biological activities. mdpi.comfrontiersin.org These methods generate contour maps that highlight which regions of a molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing a roadmap for designing more potent or selective analogues. vulcanchem.com
Furthermore, deep learning and other ML algorithms can screen vast virtual libraries of potential derivatives before any resource-intensive chemical synthesis is undertaken. frontiersin.orgnih.gov These models can predict various properties, including binding affinity for specific targets and general ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, thereby prioritizing candidates with the highest probability of success for further experimental validation. nih.govbiorxiv.org This in silico approach significantly streamlines the discovery pipeline, saving time and resources. frontiersin.org
Exploration of Novel Biological Targets Relevant to Basic Biological Processes (Non-Human Specific)
To understand the fundamental roles of conserved biological pathways, this compound and its derivatives can be used as chemical probes in various non-human model organisms. The extensive conservation of signaling and metabolic pathways makes these organisms excellent systems for discovery. nih.gov
Caenorhabditis elegans (Nematode): This simple organism is a powerful model for studying neurobiology. nih.govmdpi.com Quinolinic acid, a related compound, has been used to probe the N-methyl-D-aspartate receptor (NMDAR) and glutamatergic signaling in C. elegans, revealing effects on behavior and metabolism. mdpi.comnih.gov Analogues of this compound could be screened for their effects on worm locomotion, chemosensation, or development to identify modulators of conserved neuronal pathways. researchgate.net
Saccharomyces cerevisiae (Yeast): As a tractable eukaryotic model, yeast is ideal for high-throughput screening to identify gene-drug interactions. nih.gov A genome-wide screen in yeast identified genes that confer resistance to a carcinogenic quinoline compound, highlighting pathways related to ribosomal function and DNA repair. mdpi.com A similar approach could uncover the cellular targets and mechanisms of action for this compound by identifying which gene deletions cause hypersensitivity or resistance to the compound.
Drosophila melanogaster (Fruit Fly): The fruit fly is a cornerstone of research into conserved developmental signaling pathways like Notch, Wnt, and Hedgehog. nih.govorientjchem.org Screening a library of quinoline derivatives in Drosophila could identify molecules that perturb these pathways, providing valuable tools for studying development and tissue morphogenesis. nih.gov
Plant Biology and Agriculture: Quinoline derivatives have also been investigated as potential pesticides and plant growth regulators. nih.govresearchgate.net This suggests that this compound could be explored for its ability to modulate fundamental biological processes in plants, such as hormone signaling or metabolic pathways, which could have applications in agriculture.
Integration of this compound into Multi-Target Ligand Design
Complex biological processes are rarely governed by a single protein; instead, they involve intricate networks of interacting components. Multi-target ligands, which are single chemical entities designed to interact with multiple targets simultaneously, are valuable tools for dissecting these networks. mdpi.comnih.gov The quinoline scaffold is well-suited for the design of such molecules. nih.govnih.gov
The structure of this compound can serve as a core scaffold for creating hybrid compounds. By chemically linking it to other pharmacophores with known biological activities, it is possible to design probes that can modulate two or more nodes in a signaling or metabolic pathway. For example, researchers have designed quinoline-based hybrids to concurrently inhibit multiple enzymes or to interact with different receptor subtypes. benthamscience.comrsc.org This strategy could be employed to create novel chemical tools for studying pathway crosstalk and feedback loops in basic biological systems.
Radiochemistry and Isotopic Labeling for Advanced In Vivo Imaging (Non-Human Imaging)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the real-time visualization and quantification of biological processes in living organisms. The development of radiolabeled versions of this compound would enable advanced preclinical imaging studies in animal models.
Researchers have successfully synthesized quinoline derivatives labeled with positron-emitting isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.govresearchgate.net For instance, a ¹⁸F-labeled quinoline analogue was developed for PET imaging of phosphodiesterase 5 (PDE5) in the mouse brain, while a ¹¹C-labeled 4-oxo-quinoline derivative was created to image the cannabinoid type 2 (CB2) receptor in a murine neuroinflammation model. nih.gov
Similar radiolabeling strategies could be applied to this compound. This would involve synthesizing a precursor molecule suitable for nucleophilic substitution with [¹⁸F]fluoride or methylation with [¹¹C]methyl iodide. The resulting radiotracer would allow for dynamic in vivo studies in animal models to determine the compound's biodistribution, target engagement, and pharmacokinetics non-invasively.
Potential Utility in Chemical Biology Tools or Probes (Excluding Human Clinical Applications)
Beyond acting as modulators of protein function, small molecules can be developed into probes and tools for studying cellular biology. The quinoline ring possesses intrinsic fluorescent properties, making it an attractive scaffold for the development of bioimaging probes. vulcanchem.com These probes can be used to visualize and track biological molecules or processes within living cells and organisms without the need for radioactive isotopes.
By modifying the structure of this compound, it is possible to create novel fluorescent sensors. For example, quinoline-based probes have been designed to detect the presence of metal ions like zinc, to report on changes in intracellular viscosity, or to map specific tissues like sentinel lymph nodes in small animals. researchgate.net The design of such probes often follows a donor-π-acceptor architecture to tune the photophysical properties, such as shifting the emission wavelength to the near-infrared region for better tissue penetration. researchgate.net Derivatives of this compound could be engineered as "turn-on" fluorescent probes that only emit a signal upon binding to a specific target, enabling the visualization of that target's location and concentration within a cell or simple organism.
Strategic Collaborations and Interdisciplinary Research Initiatives
The multifaceted research avenues described above underscore the need for strategic collaborations and interdisciplinary approaches. Advancing the study of this compound from a simple chemical entity to a suite of valuable research tools requires a convergence of expertise.
Future progress will depend on initiatives that bring together:
Synthetic Organic Chemists: To design and execute efficient syntheses of next-generation analogues and chemical probes. biorxiv.org
Computational Chemists and AI/ML Specialists: To build predictive models, perform in silico screening, and guide the rational design of new compounds. frontiersin.org
Biochemists and Enzymologists: To characterize the interactions of these compounds with purified proteins and enzymes to understand their mechanism of action.
Cell and Organismal Biologists: To perform phenotypic screens and detailed mechanistic studies in relevant non-human model systems such as yeast, nematodes, and fruit flies. nih.govmdpi.com
Radiochemists and Imaging Scientists: To develop radiolabeled tracers and conduct advanced in vivo imaging studies in animal models. nih.gov
Such collaborative efforts are essential to fully unlock the potential of the this compound scaffold and develop novel tools for fundamental biological discovery.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinolinic acid |
| [¹⁸F]ICF24027 |
| [¹¹C]RS-016 |
| Methyl 2-(quinolin-2-yl)acetate |
| 2-amino-3-methylimidazo[4,5-f]quinoline |
Conclusions and Broader Implications for Chemical Research
Synthesis of Key Findings on Methyl[2-(quinolin-6-yloxy)ethyl]amine
A synthesis of key findings for this compound is not possible as no significant body of research dedicated to this specific molecule could be identified. Chemical vendor sites confirm its existence and provide basic identifiers.
Table 1: Basic Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1706455-96-0 |
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.26 g/mol |
This data is commonly available from chemical supplier catalogs.
Hypothetically, its structure—a quinoline (B57606) ring linked via an ether bond to an N-methylated ethylamine (B1201723) side chain—suggests a plausible synthetic route. Such a synthesis would likely involve the Williamson ether synthesis, reacting 6-hydroxyquinoline (B46185) with a protected 2-(methylamino)ethyl halide, followed by deprotection. Another possibility is the reaction of 6-hydroxyquinoline with 2-chloroethanol, followed by conversion of the alcohol to a halide or tosylate, and subsequent reaction with methylamine (B109427). However, without published research, these pathways remain speculative and cannot be presented as established findings.
Contributions to the Understanding of Quinoline-Amine Chemistry
Without dedicated studies, this compound has not specifically contributed to the broader understanding of quinoline-amine chemistry. The general class of compounds, however, is of immense importance. Quinoline-amines are a privileged scaffold in drug discovery, meaning they are frequently found in biologically active compounds. chemrj.orgnih.gov
The key contributions of this chemical class include:
Antimalarial Agents: The 4-aminoquinoline (B48711) core is central to drugs like chloroquine (B1663885) and amodiaquine. nih.gov
Anticancer Properties: Numerous quinoline derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms. chemrj.org
Antibacterial and Antiviral Applications: The quinoline scaffold is present in various synthetic compounds with a wide range of antimicrobial activities. researchgate.net
The structure of this compound, featuring an ether linkage and a secondary amine, represents a specific molecular architecture within this class. Research into this compound could provide insights into how these structural features modulate biological activity or material properties, but such research has not been published.
Future Outlook for the Chemical Class in Academic Research
The future for academic research into quinoline-amine derivatives remains exceptionally bright. The versatility of the quinoline scaffold allows for extensive functionalization, enabling chemists to fine-tune the properties of these molecules with high precision. rsc.org
Future research directions for this chemical class are likely to include:
Development of Novel Therapeutics: Continued exploration of quinoline derivatives to combat drug-resistant pathogens and develop more targeted cancer therapies is a major focus. nih.govresearchgate.net
Materials Science: Quinolines are used in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. chemrj.org
Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, opening avenues for new catalytic systems. rsc.org
While the outlook for the general class is strong, the future of this compound in academic research is uncertain. It may serve as a building block or intermediate in proprietary industrial synthesis, or it may be a candidate for future biological screening. Publication of research involving this specific compound would be necessary to integrate it into the broader scientific discourse and unlock its potential contributions.
Q & A
Q. What are the recommended synthetic routes for Methyl[2-(quinolin-6-yloxy)ethyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-hydroxyquinoline with a methyl[2-(ethyloxy)ethyl]amine derivative under basic conditions (e.g., NaH in DMF) can yield the target compound. demonstrates a similar approach for N-(2-Methoxyethyl)quinolin-2-amine, achieving a 43% yield via nucleophilic substitution . highlights the use of NaH in DMF for ether bond formation in quinoline derivatives, suggesting room-temperature conditions may suffice . Optimization Strategies :
- Base Selection : Use stronger bases (e.g., NaH) to enhance nucleophilicity.
- Solvent Choice : Polar aprotic solvents like DMF improve reaction kinetics.
- Temperature Control : Moderate temperatures (RT to 60°C) prevent decomposition.
| Parameter | Example | Example |
|---|---|---|
| Reactants | Quinoline + amine | Quinoline + alkoxyamine |
| Solvent | Not specified | DMF |
| Base | Not specified | NaH |
| Yield | 43% | Not reported |
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- 1H NMR : Compare peaks to reference spectra (e.g., δ7.6–7.8 ppm for quinoline protons, as in ) .
- HPLC : Assess purity (>95% is ideal for biological assays; implied in ) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at m/z = calculated mass; see for similar compounds) .
- X-ray Crystallography : For absolute configuration (SHELX software in is widely used for structural refinement) .
| Technique | Key Application | Evidence Reference |
|---|---|---|
| 1H NMR | Functional group assignment | |
| X-ray Crystallography | 3D structure validation |
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Contradictions may arise from:
- Compound Stability : Degradation under assay conditions (e.g., pH, temperature). notes the need for storage in cool, sealed environments .
- Impurity Interference : Trace byproducts (e.g., oxidized derivatives) may skew results. Use HPLC-MS () to identify impurities .
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time). suggests biological activity varies with substituent positioning in quinoline analogs .
Q. How can computational modeling assist in predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to model binding to targets (e.g., enzymes in ’s antimicrobial studies) .
- MD Simulations : Assess dynamic interactions over time (e.g., ligand-protein stability). provides structural data for quinoline-2-amine, a related scaffold .
- QSAR Models : Corate substituent effects with bioactivity (PubChem data in can train models) .
Q. What are common challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Exothermic Reactions : Control heat generation using gradual reagent addition ( emphasize safety protocols for reactive intermediates) .
- Purification : Column chromatography becomes impractical; switch to recrystallization (’s oily product may require alternative methods) .
- Yield Optimization : Catalyst screening (e.g., Pd/C for hydrogenation in ) improves efficiency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., moisture sensitivity; warns against humidity) .
- Isotopic Labeling : Use deuterated solvents in NMR to distinguish solvent peaks (as in ) .
- Collaborative Validation : Cross-validate data with independent labs (e.g., via crystallography in ) .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves and goggles ( classify it as acutely toxic via inhalation/skin contact) .
- Ventilation : Use fume hoods to avoid aerosol exposure ( advises against inhalation) .
- Spill Management : Absorb with sand and dispose as hazardous waste (per ’s guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
